1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide
Description
1-(4-Fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide (CAS: 1351587-00-2) is a fluorinated sulfonamide derivative with the molecular formula C₁₆H₁₅F₄NO₃S and a molecular weight of 377.3538 g/mol . Its structure features a 4-fluorophenyl group linked to a methanesulfonamide moiety, which is further attached to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain. Sulfonamide derivatives are commonly associated with enzyme inhibition (e.g., carbonic anhydrase or viral polymerases), and the fluorine substitutions may enhance lipophilicity or resistance to oxidative metabolism .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c17-14-8-6-12(7-9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-4-2-1-3-5-13/h1-9,21-22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAEOBUXWBMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide is a synthetic compound with potential biological applications. Its unique structure, characterized by a fluorinated phenyl group and a trifluoromethyl moiety, suggests interesting interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅F₄N₁O₃S
- Molecular Weight : 377.4 g/mol
- CAS Number : 1351587-00-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₄N₁O₃S |
| Molecular Weight | 377.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the hydroxy and sulfonamide groups facilitate hydrogen bonding. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The presence of the methanesulfonamide group in this compound may contribute to its efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. The trifluoromethyl group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Studies
- Antimicrobial Activity : A study conducted on related sulfonamide compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Anti-inflammatory Mechanism : A related compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results indicated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
Toxicological Profile
While the biological activity is promising, it is essential to evaluate the toxicological profile of 1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide. Preliminary studies suggest low acute toxicity; however, chronic exposure effects remain to be fully elucidated.
Comparison with Similar Compounds
Compound 2 (Benzofuran-Based NS5B Inhibitor)
- Structure : Derived from the HCV-796 benzofuran core, Compound 2 incorporates a 4-fluorophenylmethyl group at the C5 position and an N-methylmethylethanesulfonamide at the C6 position .
- Key Differences :
- Core Scaffold : Benzofuran vs. phenylpropyl chain in the target compound.
- Sulfonamide Substitution : Ethanesulfonamide (methyl-ethyl) vs. methanesulfonamide.
- Functional Implications :
- The benzofuran core in Compound 2 enables binding to NS5B polymerases , critical for hepatitis C virus replication. The fluorophenyl and sulfonamide groups likely contribute to target affinity, but the rigid benzofuran scaffold may limit conformational flexibility compared to the hydroxy-phenylpropyl group in the target compound .
SR-4554 (Hypoxia Imaging Probe)
- Structure : N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide features a nitroimidazole ring and a trifluoropropyl-hydroxy chain .
- Key Differences :
- Functional Groups : Nitroimidazole (hypoxia-sensitive) vs. sulfonamide (enzyme-targeting).
- Fluorination Pattern : Both compounds share a trifluoromethyl group, but SR-4554’s nitroimidazole drives hypoxia-dependent retention.
- Functional Implications :
BG14055 (Pyridazinone-Sulfonamide Derivative)
- Structure: N-[3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide includes a pyridazinone ring and a pyridine-sulfonamide group .
- Key Differences: Heterocyclic Core: Pyridazinone vs. phenylpropyl chain. Sulfonamide Attachment: Pyridine-linked vs. fluorophenyl-linked.
- Functional Implications: The pyridazinone ring in BG14055 may engage in π-π stacking or hydrogen bonding, while the target compound’s trifluoro-hydroxy-phenylpropyl group could enhance steric bulk and hydrophobicity .
Comparative Data Table
Key Findings and Implications
Fluorination Effects :
- Both the target compound and SR-4554 utilize trifluoromethyl groups , which improve metabolic stability and membrane permeability. However, SR-4554’s fluorine atoms are critical for MRI signal detection, whereas in the target compound, they may enhance binding to hydrophobic enzyme pockets .
Sulfonamide vs. Nitroimidazole: Sulfonamides (target compound, BG14055) are often associated with enzyme inhibition, while nitroimidazoles (SR-4554) are redox-sensitive probes. This distinction highlights how minor structural changes dramatically alter biological function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
